5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one
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Overview
Description
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C14H18ClN3O and a molecular weight of 279.77 g/mol It is known for its structural complexity, which includes a pyrrolidin-2-one core and a piperazine ring substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 1-(2-chlorophenyl)piperazine with a suitable pyrrolidin-2-one precursor . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and halogenating agents like N-bromosuccinimide are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and depression.
Mechanism of Action
The mechanism of action of 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, which may explain its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)piperazine: Shares the piperazine ring and 2-chlorophenyl group but lacks the pyrrolidin-2-one core.
Pyrrolidin-2-one: Contains the pyrrolidin-2-one core but lacks the piperazine ring and 2-chlorophenyl group.
1-(4-(2-Chlorophenyl)piperazin-1-yl)phenylpyridin-2-one: A similar compound with a pyridin-2-one core instead of pyrrolidin-2-one
Uniqueness
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core and a piperazine ring substituted with a 2-chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
91703-11-6 |
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Molecular Formula |
C14H18ClN3O |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
5-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18ClN3O/c15-11-3-1-2-4-12(11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19) |
InChI Key |
JLDHNWJKXYTDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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